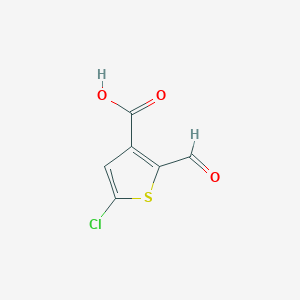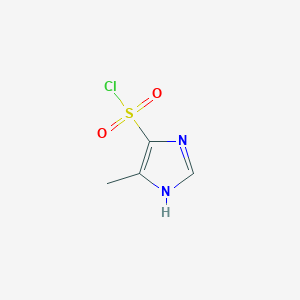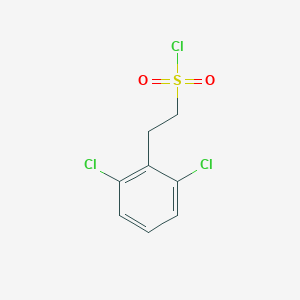
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichlorophenyl)ethane-1-sulfonyl chloride, commonly known as Dichlorophenylsulfonyl chloride (DCPSCl), is a synthetic chemical compound commonly used in scientific research. DCPSCl is a strong electrophile that is used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and bioactive compounds. DCPSCl is a useful reagent for the synthesis of various biologically active compounds, such as heterocyclic compounds, peptides, and peptidomimetics. The versatility of DCPSCl makes it a valuable tool for the synthesis of a wide variety of compounds.
科学研究应用
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride is used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, peptides, and peptidomimetics. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and bioactive compounds. This compound is also used in the synthesis of compounds for use in drug discovery and development, as well as in the synthesis of compounds for use in biotechnology.
作用机制
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride is a strong electrophile, meaning that it can react with electron-rich molecules to form covalent bonds. This reaction is known as electrophilic substitution, and is the basis for the synthesis of many organic compounds. This compound can react with electron-rich molecules in a variety of ways, depending on the structure of the molecule. For example, it can react with aromatic compounds to form aryl sulfonamides, or with aliphatic compounds to form alkyl sulfonamides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown, as the compound is not used in humans or animals. However, it is known that this compound can react with proteins and other biological molecules, and can interfere with their normal functioning. Therefore, it is important to ensure that this compound is used in a controlled environment, and that any traces of the compound are removed before use.
实验室实验的优点和局限性
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively inexpensive compared to other reagents. It is also highly reactive, meaning that it can be used to synthesize a wide variety of compounds in a short amount of time. However, this compound is also highly toxic, and must be handled with care. It is also highly volatile, meaning that it must be stored in a cool, dry place, and should not be exposed to air or light.
未来方向
Given its versatility and reactivity, 2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride has a number of potential future applications. For example, it could be used in the synthesis of compounds for use in drug discovery and development, as well as in the synthesis of compounds for use in biotechnology. It could also be used in the synthesis of compounds for use in agrochemicals or for the production of biofuels. Additionally, it could be used in the synthesis of compounds for use in medical imaging and diagnostics. Finally, it could be used in the synthesis of compounds for use in materials science and nanotechnology.
合成方法
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride can be synthesized in a variety of ways, including the reaction of 2,6-dichlorobenzoyl chloride with sodium sulfite in the presence of a base. This reaction produces a mixture of the desired product and other byproducts, which must be separated and purified before use. This compound can also be synthesized from the reaction of 2,6-dichlorobenzoyl chloride with sodium sulfide in the presence of a base. This method produces a purer product than the previous method, but is more difficult to perform and requires more time.
属性
IUPAC Name |
2-(2,6-dichlorophenyl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-7-2-1-3-8(10)6(7)4-5-14(11,12)13/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCXGVMNBNUQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCS(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

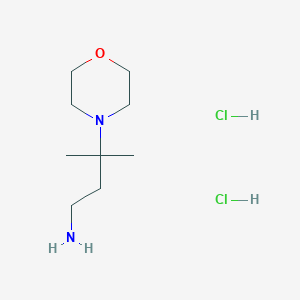
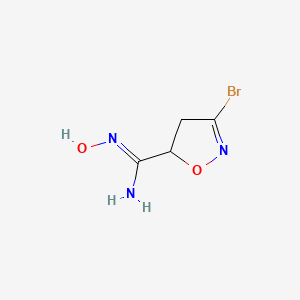
![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)
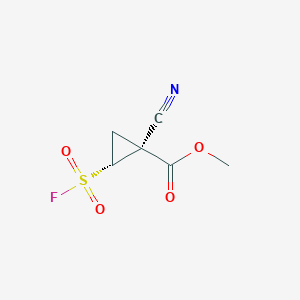
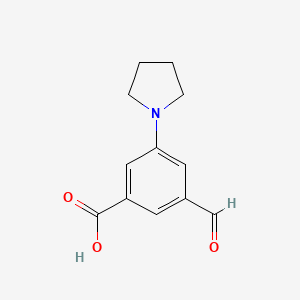



![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
